N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Overview
Description
“N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C13H11FN2O . It is a crucial building block of many drug candidates .
Synthesis Analysis
A novel series of benzamide derivatives were successively designed and synthesized prepared from the pyridazinone scaffold . The selective acylation process is relatively complicated due to the two amine groups in different chemical environments .Molecular Structure Analysis
The molecular structure of “N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” can be represented by the molecular formula C13H11FN2O .Chemical Reactions Analysis
This compound demonstrated potent inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line .Physical And Chemical Properties Analysis
The molecular weight of “N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” is 230.24 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Fluorescent Detection and Sensing
- Dual Off–On and On–Off Fluorescent Detection of Ions : Compounds structurally related to N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide have been explored for their fluorescent properties, specifically in the detection of metal ions like Zn2+ and Cd2+ through dual off–on and on–off fluorescent mechanisms. These mechanisms indicate significant potential in environmental monitoring and biological applications where sensitive and selective ion detection is crucial (Qin Xu et al., 2014).
Molecular Aggregation and pH Effects
- Non-Typical Fluorescence Effects in 1,3,4-thiadiazole Derivatives : The study of certain derivatives similar in structure or function to N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide has shown unique fluorescence effects influenced by substituent structure, molecular aggregation, and pH levels. These findings are important for the development of novel fluorescent probes or pharmaceuticals with potential antimycotic properties (Iwona Budziak et al., 2019).
Antiviral and Antibacterial Applications
- N-Phenylbenzamide Derivatives as Enterovirus Inhibitors : Research into N-phenylbenzamide derivatives, which share a functional group similarity with N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, has shown promising anti-EV 71 activities. These compounds demonstrate potential as leads for the development of drugs targeting enteroviruses, highlighting the therapeutic potential of such benzamide derivatives (Xingyue Ji et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIUTBFJPCXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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